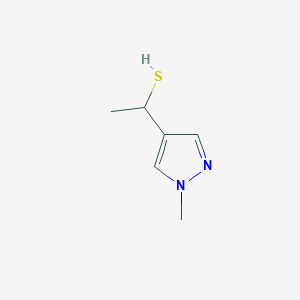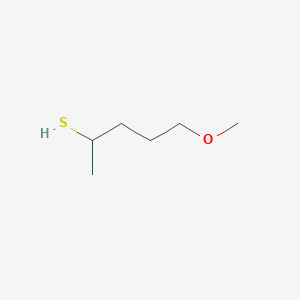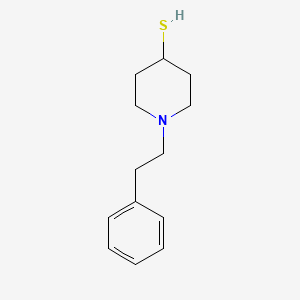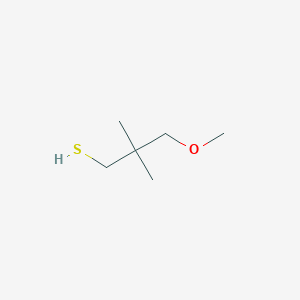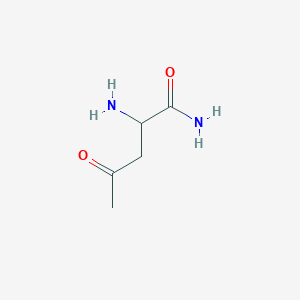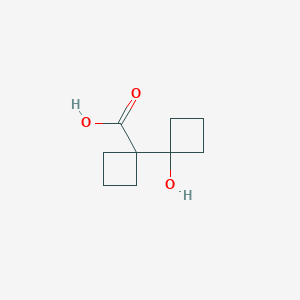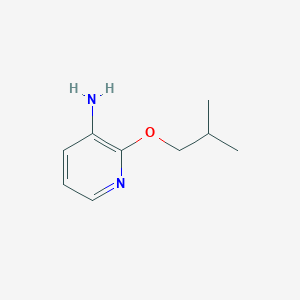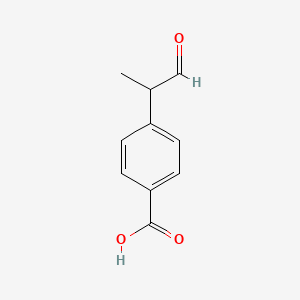![molecular formula C10H15N3O4S B13301027 N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a methylaminoethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The sulfonated nitrobenzene is then alkylated with N-methyl-N-[2-(methylamino)ethyl]amine under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The methylaminoethyl group can be oxidized to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-Methyl-N-[2-(methylamino)ethyl]-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Corresponding oxides of the methylaminoethyl group.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: As a potential therapeutic agent in the development of new drugs, particularly those targeting bacterial infections.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. This inhibition can disrupt bacterial growth and replication, making it a potential antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-[2-(methylamino)ethyl]aniline: Similar structure but lacks the nitro and sulfonamide groups.
N,N’-Dimethylethylenediamine: Similar alkylamine structure but lacks the benzene ring and nitro group.
N-Methylaniline: Similar methylamino group but lacks the nitro and sulfonamide groups.
Uniqueness
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various scientific research applications.
Eigenschaften
Molekularformel |
C10H15N3O4S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
N-methyl-N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-11-7-8-12(2)18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
DZCSDUJAHXSSOU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



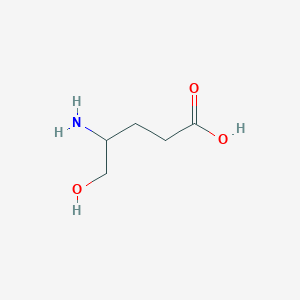
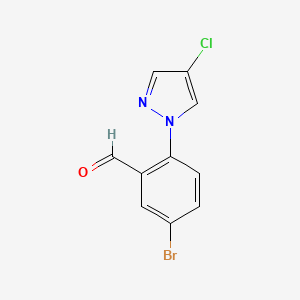
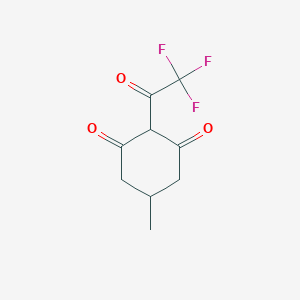
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
